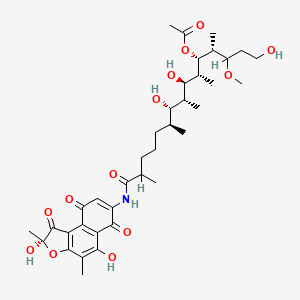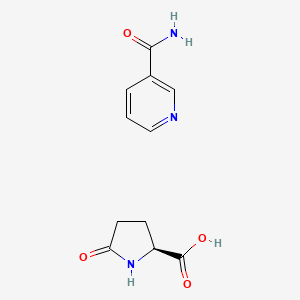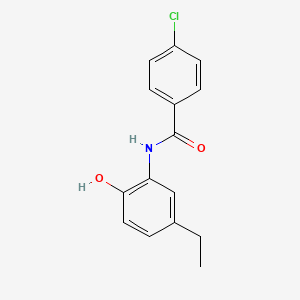
sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;antimoine(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate, également connu sous le nom de stibogluconate de sodium, est un composé d'antimoine pentavalent. Il est principalement utilisé dans le traitement de la leishmaniose, une maladie causée par des parasites protozoaires. Ce composé a été largement étudié pour ses propriétés médicinales et sa capacité à inhiber certaines enzymes dans les organismes parasites .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du stibogluconate de sodium implique la réaction du trioxyde d'antimoine avec l'acide gluconique en présence d'hydroxyde de sodium. La réaction est généralement effectuée sous des conditions contrôlées de température et de pH pour assurer la formation du composé d'antimoine pentavalent souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production de stibogluconate de sodium implique plusieurs étapes, notamment la purification des matières premières, la réaction sous conditions contrôlées et la purification ultérieure du produit final. Le composé est souvent produit en lots importants pour répondre à la demande de son utilisation dans les traitements médicaux .
Analyse Des Réactions Chimiques
Types de réactions
Le stibogluconate de sodium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des composés d'antimoine à un état d'oxydation plus élevé.
Réduction : Il peut être réduit en composés d'antimoine trivalents, qui sont également biologiquement actifs.
Substitution : Le stibogluconate de sodium peut subir des réactions de substitution où les ligands gluconate sont remplacés par d'autres ligands
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du stibogluconate de sodium comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pH pour assurer la formation des produits souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions du stibogluconate de sodium comprennent divers composés d'antimoine avec différents états d'oxydation et environnements de ligands. Ces produits ont différentes activités biologiques et sont étudiés pour leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
Le stibogluconate de sodium a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés d'antimoine.
Biologie : Le composé est étudié pour ses effets sur les systèmes biologiques, en particulier sa capacité à inhiber certaines enzymes dans les organismes parasites.
Médecine : Le stibogluconate de sodium est principalement utilisé dans le traitement de la leishmaniose. Il a également été étudié pour son utilisation potentielle dans le traitement d'autres infections parasitaires et de certains types de cancer.
Industrie : Le composé est utilisé dans la production d'autres composés d'antimoine et comme catalyseur dans certains procédés industriels
Mécanisme d'action
Le mécanisme d'action du stibogluconate de sodium implique l'inhibition de la phosphofructokinase, une enzyme cruciale pour le métabolisme énergétique des organismes parasites. En inhibant cette enzyme, le composé perturbe l'approvisionnement énergétique du parasite, ce qui entraîne sa mort. Le stibogluconate de sodium est capté par endocytose intracellulaire sélective et pénètre dans le phagosome des macrophages, où il exerce ses effets sur le parasite .
Applications De Recherche Scientifique
Sodium stibogluconate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: The compound is studied for its effects on biological systems, particularly its ability to inhibit certain enzymes in parasitic organisms.
Medicine: Sodium stibogluconate is primarily used in the treatment of leishmaniasis. It has also been studied for its potential use in treating other parasitic infections and certain types of cancer.
Industry: The compound is used in the production of other antimony compounds and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of sodium stibogluconate involves the inhibition of phosphofructokinase, an enzyme crucial for the energy metabolism of parasitic organisms. By inhibiting this enzyme, the compound disrupts the energy supply of the parasite, leading to its death. Sodium stibogluconate is taken up by selective intracellular endocytosis and enters the phagosome of macrophages, where it exerts its effects on the parasite .
Comparaison Avec Des Composés Similaires
Composés similaires
Tartrate d'antimoine et de sodium : Un autre composé d'antimoine pentavalent utilisé dans le traitement des infections parasitaires.
Tartrate d'antimoine et de potassium : Similaire au tartrate d'antimoine et de sodium, mais avec le potassium comme contre-ion.
Tartrate d'antimoine et de potassium : Un composé ayant une activité biologique similaire, mais des propriétés pharmacocinétiques différentes
Unicité
Le stibogluconate de sodium est unique dans son mécanisme d'action spécifique et son efficacité dans le traitement de la leishmaniose. Sa capacité à inhiber la phosphofructokinase et sa capture sélective par les macrophages en font un composé précieux dans le traitement des infections parasitaires .
Propriétés
Numéro CAS |
97763-70-7 |
|---|---|
Formule moléculaire |
C6H6NaO7Sb |
Poids moléculaire |
334.86 g/mol |
Nom IUPAC |
sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate |
InChI |
InChI=1S/C6H7O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5H,1H2,(H,12,13);;/q-5;+1;+5/p-1/t2-,3-,4+,5-;;/m1../s1 |
Clé InChI |
BLIHZAGSAWBCMR-ZBHRUSISSA-M |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])[O-])[O-])[O-])[O-])[O-].[Na+].[Sb+5] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])[O-])[O-])[O-])[O-])[O-].[Na+].[Sb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)

![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)

